(1R)-3-chloro-1-phenylpropan-1-ol
Vue d'ensemble
Description
“(1R)-3-chloro-1-phenylpropan-1-ol” is a chiral compound of interest in the synthesis of various pharmacologically active substances. Its asymmetric synthesis, molecular structure, and properties have been explored to understand its potential in medicinal chemistry and organic synthesis.
Synthesis Analysis
The asymmetric synthesis of (R)-1-phenylpropan-1-ol, which can be related to the synthesis of “this compound,” has been demonstrated through enantioselective autocatalysis with diethylzinc addition to benzaldehyde, mediated by catalytic amounts of various amines, achieving up to 100% chemical yield and 49.2% enantiomeric excess (Li ShengJian et al., 1993). Additionally, asymmetric reduction of 3-chloropropiophenone to (S)-3-chloro-1-phenylpropanol using Saccharomyces cerevisiae CGMCC 2266 cells immobilized in calcium alginate has been reported, showing high enantioselectivity (99% ee) and good percent conversion (80%) (Gensheng Yang et al., 2009).
Molecular Structure Analysis
Molecular structure analysis of related phenylpropanol compounds has been carried out using ab initio MO calculations, revealing the significance of CH/π and OH/π hydrogen bonds in determining the conformation of diastereoisomers (O. Takahashi et al., 2003).
Chemical Reactions and Properties
The reactivity of “this compound” can be inferred from studies on similar compounds. For instance, the reaction of 3-phenylprop-2-en-1-ol with carbonylperchloratobis(triphenylphosphine)iridium(I) and carbonyldihydridoperchloratobis(triphenylphosphine)-iridium(III) has shown pathways for dehydrogenation, hydrogenolysis, isomerization, and hydrogenation, which could be relevant for understanding the chemical behavior of “this compound” (C. Chin et al., 1988).
Applications De Recherche Scientifique
Chemoenzymatic Synthesis of Antidepressants
- Synthesis of Fluoxetine, Tomoxetine, and Nisoxetine : (1R)-3-chloro-1-phenylpropan-1-ol has been used in the chemoenzymatic synthesis of antidepressant drugs, such as Fluoxetine, Tomoxetine, and Nisoxetine. This synthesis involves kinetic resolution using lipase catalysis (Liu, Hoff, & Anthonsen, 2000).
Asymmetric Radical Reactions
- Catalysis of Asymmetric Additions : Research demonstrates the use of this compound in asymmetric radical reactions, such as the addition of sulfonyl chloride to 1-phenylpropene, catalyzed by specific ruthenium compounds (Kameyama & Kamigata, 1989).
Bioreduction Studies
- Bioreduction of Prochiral Ketones : This compound has been studied in bioreduction experiments, where baker's yeast (Saccharomyces cerevisiae) was used to reduce 2-chloro-1-phenyl-2-propen-1-one, leading to the production of this compound (Siqueira Filho, Rodrigues, & Moran, 2001).
Coordination Compounds Study
- Formation of Coordination Compounds : The reaction of this compound with palladium(II) in the presence of certain agents results in the formation of specific coordination compounds (Bouquillon et al., 1999).
Biotransformation in Yeast Cultures
- Enantioselective Reduction in Yeast : Studies show the biotransformation of 3-chloro-1-phenylpropan-1-one in various yeast strains, leading to enantioselective production of 3-chloro-1-phenylpropan-1-ol (Janeczko & Kostrzewa-Susłow, 2014).
Chemical Transformations
- Dehydrogenation and Isomerization : The compound has been involved in studies exploring dehydrogenation, hydrogenolysis, isomerization, and hydrogenation reactions with specific iridium compounds (Chin, Shin, & Kim, 1988).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(1R)-3-chloro-1-phenylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFUHAGLMZWKTF-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CCCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349017 | |
Record name | (1R)-3-Chloro-1-phenylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50349017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
100306-33-0 | |
Record name | (1R)-3-Chloro-1-phenylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50349017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R)-3-chloro-1-phenylpropan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Q & A
Q1: What are the common methods for synthesizing (R)-3-chloro-1-phenylpropan-1-ol?
A1: Several methods have been explored for the enantioselective synthesis of (R)-3-chloro-1-phenylpropan-1-ol. Two prominent approaches include:
- Asymmetric Reduction: This method utilizes chiral catalysts like oxazaborolidines derived from (S)-α,α-diphenylprolinol to facilitate the asymmetric reduction of 3-chloropropiophenone, yielding (R)-3-chloro-1-phenylpropan-1-ol with high enantiomeric excess. [] The chiral catalyst can be recovered and reused, enhancing the practicality of this approach. []
- Enzymatic Hydrolysis: This method employs immobilized lipases, such as Candida rugosa lipase, to selectively hydrolyze the ester group of 3-chloro-1-phenylpropyl butyrate. This results in the formation of (R)-3-chloro-1-phenylpropan-1-ol with high enantiomeric purity. []
Q2: What is the significance of chirality in the context of (R)-3-chloro-1-phenylpropan-1-ol and its applications?
A2: Chirality plays a crucial role in pharmaceutical applications as enantiomers (mirror image molecules) can exhibit different biological activities. In the case of pharmaceuticals like fluoxetine, only one enantiomer, the (R)-enantiomer, possesses the desired therapeutic effect. [] Therefore, developing efficient and selective methods for synthesizing the desired (R)-enantiomer of 3-chloro-1-phenylpropan-1-ol is critical for producing safe and effective medications.
Q3: Are there any studies focusing on the biocatalytic synthesis of (R)-3-chloro-1-phenylpropan-1-ol?
A3: Yes, research has investigated the use of carbonyl reductase enzymes for the biosynthesis of (R)-3-chloro-1-phenylpropan-1-ol. Specifically, the carbonyl reductase EbSDR8 has been identified as a promising candidate for the efficient production of enantiopure (R)-3-chloro-1-phenylpropan-1-ol. [] This approach leverages the inherent selectivity of enzymes to produce the desired enantiomer with high purity.
Q4: Has (R)-3-chloro-1-phenylpropan-1-ol been studied in structural biology contexts?
A4: Yes, (R)-3-chloro-1-phenylpropan-1-ol has been investigated in complex with modified T4 lysozyme (L99A/M102Q). [] While the specific details of this study are limited in the provided abstracts, it highlights the use of (R)-3-chloro-1-phenylpropan-1-ol in structural biology research, potentially as a ligand or probe molecule.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.